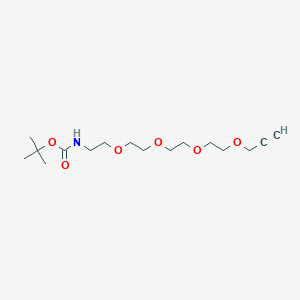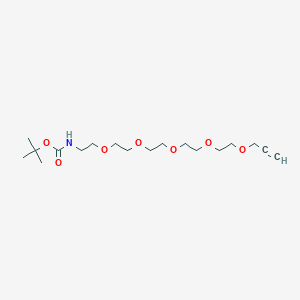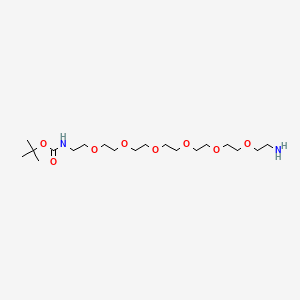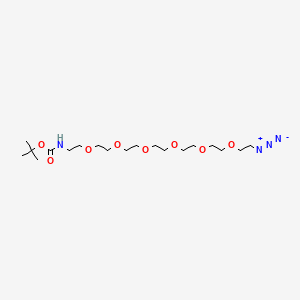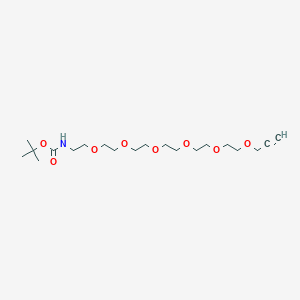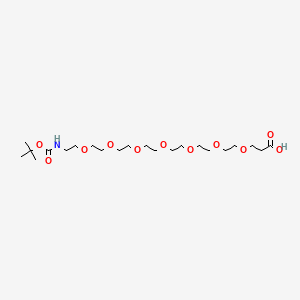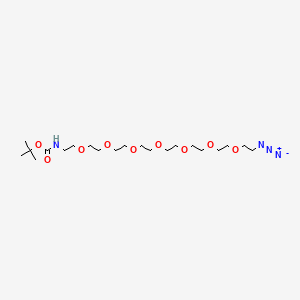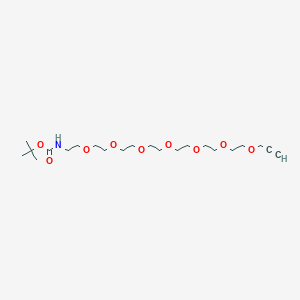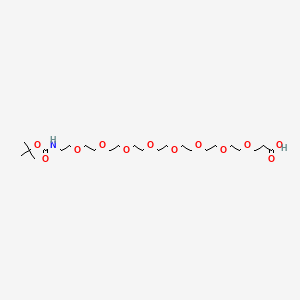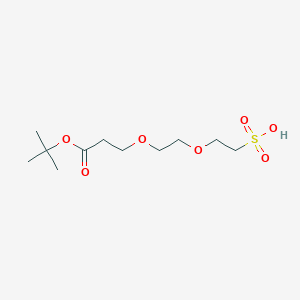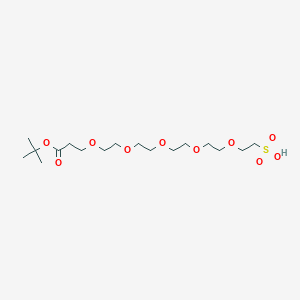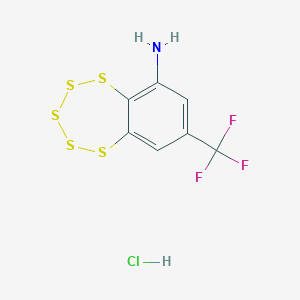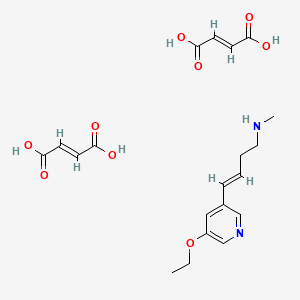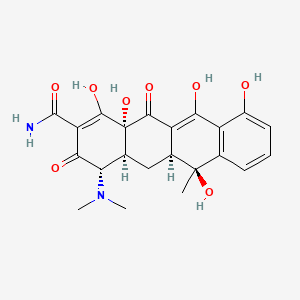
四环素
描述
四环素是一种广谱抗生素,属于四环素类,于 20 世纪 40 年代被发现。 它被用于治疗由细菌引起的多种感染,包括痤疮、霍乱、布鲁氏菌病、鼠疫、疟疾和梅毒 。 四环素通过抑制细菌的蛋白质合成起作用,使其成为有效的抑菌剂 .
作用机制
四环素通过与细菌的 30S 核糖体亚基结合发挥作用,阻止氨酰-tRNA 与核糖体结合。这抑制了蛋白质合成,这对细菌的生长和复制至关重要。 四环素还与 50S 核糖体亚基结合,但程度较轻,进一步破坏蛋白质合成 .
类似化合物:
- 多西环素
- 米诺环素
- 替加环素
- 奥马环素
- 依拉环素
比较: 四环素及其类似化合物具有共同的作用机制,但在药代动力学性质和活性谱方面有所不同。例如,多西环素的半衰期更长,吸收率更高,使其更有效地治疗某些感染。 米诺环素具有更好的组织渗透性,而替加环素对更广泛的耐药细菌有效 .
四环素仍然是一种有价值的抗生素,因为它具有广谱活性且成本相对较低。 耐药性的发展限制了其使用,促使人们开发具有改进特性的新型四环素衍生物 .
科学研究应用
四环素具有广泛的科学研究应用:
化学: 四环素被用作抗生素合成和降解研究中的模型化合物。
生物学: 它被用于研究细菌耐药机制和抗生素对微生物群落的影响。
医学: 四环素用于治疗细菌感染,并且还因其在治疗其他疾病(如癌症和炎症性疾病)中的潜在用途而受到研究。
生化分析
Biochemical Properties
Tetracycline plays a crucial role in biochemical reactions by inhibiting the synthesis of proteins in bacterial cells. It interacts with the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex . This interaction is reversible and leads to a bacteriostatic effect, meaning it stops bacteria from multiplying without necessarily killing them. Tetracycline also binds to the 50S ribosomal subunit to a lesser extent, which may alter the cytoplasmic membrane and cause intracellular components to leak . The compound’s ability to inhibit protein synthesis makes it effective against a wide range of bacterial species.
Cellular Effects
Tetracycline affects various types of cells and cellular processes. In bacterial cells, it inhibits protein synthesis by binding to the 30S ribosomal subunit, which blocks the binding of aminoacyl-tRNA to the ribosome . This inhibition disrupts cell function and prevents the bacteria from growing and reproducing. In eukaryotic cells, tetracycline interacts weakly with the 80S ribosome, leading to a relatively weak inhibition of protein synthesis . This selective inhibition is why tetracycline is effective against bacteria while having limited side effects on human cells.
Molecular Mechanism
The molecular mechanism of tetracycline involves its binding to the 30S ribosomal subunit in bacterial cells. This binding prevents the attachment of aminoacyl-tRNA to the ribosome, thereby inhibiting protein synthesis . Tetracycline’s action is bacteriostatic, meaning it stops bacteria from multiplying without killing them. The compound also binds to the 50S ribosomal subunit to a lesser extent, which may alter the cytoplasmic membrane and cause intracellular components to leak . This dual binding mechanism makes tetracycline a potent inhibitor of bacterial growth.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetracycline can change over time. The compound is stable as a dry powder but can degrade in aqueous solutions, especially at higher pH levels . Over time, bacteria can develop resistance to tetracycline, often through the acquisition of genes that code for efflux pumps or ribosomal protection proteins . These resistance mechanisms can reduce the effectiveness of tetracycline in long-term studies. Additionally, tetracycline’s bacteriostatic effect means that its impact on bacterial growth can be observed over several hours to days, depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of tetracycline vary with different dosages in animal models. At therapeutic doses, tetracycline effectively inhibits bacterial growth without causing significant toxicity . At higher doses, tetracycline can cause adverse effects such as gastrointestinal disturbances, hepatotoxicity, and photosensitivity . In some animal models, high doses of tetracycline have been associated with changes in bone and teeth development due to its ability to bind to calcium . These dosage-dependent effects highlight the importance of careful dosing in both clinical and research settings.
Metabolic Pathways
Tetracycline is metabolized in the liver and excreted primarily through the kidneys . The compound undergoes various metabolic transformations, including demethylation, deamination, and hydroxylation . These metabolic pathways are facilitated by enzymes such as cytochrome P450 oxidases. The metabolites of tetracycline can retain some antimicrobial activity, but they are generally less potent than the parent compound . Understanding these metabolic pathways is crucial for optimizing the use of tetracycline in clinical settings.
Transport and Distribution
Tetracycline is transported and distributed within cells and tissues through both passive diffusion and active transport mechanisms . The compound can bind to plasma proteins, which facilitates its distribution throughout the body . Tetracycline is also known to accumulate in certain tissues, such as the liver, kidneys, and bones . This tissue distribution is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.
Subcellular Localization
Within cells, tetracycline localizes primarily to the cytoplasm, where it exerts its inhibitory effects on protein synthesis . The compound can also accumulate in the endoplasmic reticulum and other organelles involved in protein synthesis . Tetracycline’s subcellular localization is influenced by its ability to bind to ribosomes and other cellular components. This localization is crucial for its effectiveness as an antibiotic, as it ensures that the compound reaches its target sites within bacterial cells.
准备方法
合成路线和反应条件: 四环素可以通过多种方法合成。一种常见的方法是发酵链霉菌,链霉菌天然产生四环素。 该过程包括从细菌培养物中提取和纯化抗生素 .
工业生产方法: 在工业环境中,四环素通常以半合成的形式生产。该过程从发酵链霉菌开始,生产金霉素,然后对其进行化学修饰以生产四环素。 这种方法允许大规模生产抗生素 .
化学反应分析
反应类型: 四环素会经历各种化学反应,包括氧化、还原和取代反应。 这些反应会改变四环素的化学结构和性质,影响其功效和稳定性 .
常见试剂和条件:
氧化: 四环素可以在酸性条件下使用过氧化氢或高锰酸钾等试剂氧化。
还原: 四环素的还原可以使用硼氢化钠或氢化铝锂等试剂实现。
形成的主要产物: 这些反应形成的主要产物包括各种四环素衍生物,这些衍生物可能具有不同的药理特性和应用 .
相似化合物的比较
- Doxycycline
- Minocycline
- Tigecycline
- Omadacycline
- Eravacycline
Comparison: Tetracycline and its similar compounds share a common mechanism of action but differ in their pharmacokinetic properties and spectrum of activity. For example, doxycycline has a longer half-life and better absorption compared to tetracycline, making it more effective for certain infections. Minocycline has better penetration into tissues, while tigecycline is effective against a broader range of resistant bacteria .
Tetracycline remains a valuable antibiotic due to its broad-spectrum activity and relatively low cost. the development of resistance has limited its use, prompting the development of newer tetracycline derivatives with improved properties .
属性
IUPAC Name |
4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O8/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXMGUDVXFXRIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O8 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60-54-8 | |
| Record name | tetracycline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108579 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Q1: How does tetracycline interact with its target and what are the downstream effects?
A1: Tetracycline exerts its antibacterial activity by binding to the bacterial ribosome, specifically at the 30S ribosomal subunit [, ]. This binding interferes with the binding of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby inhibiting protein synthesis and halting bacterial growth [, ].
Q2: Can you provide some structural characterization of tetracycline?
A2: Tetracycline is a yellow, crystalline compound with the molecular formula C22H24N2O8 and a molecular weight of 444.44 g/mol. The molecule features a tetracyclic naphtacene carboxamide ring system [, ]. Spectroscopic studies, including FT-IR and UV-Vis, have been employed to characterize the compound and investigate potential changes in its structural properties upon various treatments [].
Q3: How does the structure of tetracycline relate to its activity?
A3: The carboxamide group at the C2 position of the tetracycline molecule is essential for its transport into bacterial cells []. Modifications to the tetracycline structure can significantly alter its activity, potency, and selectivity [].
Q4: Are there any studies on the stability of tetracycline?
A4: Yes, studies have explored the stability of tetracycline hydrochloride under various conditions. One study investigated the effect of biofield treatment on chloramphenicol and tetracycline hydrochloride using FT-IR spectroscopy, suggesting that the treatment might enhance the chemical stability of both drugs []. Another study examined the release kinetics of 25% tetracycline hydrochloride-loaded ethylene vinyl acetate fibers, revealing a considerable decrease in the amount of biologically active tetracycline remaining in the fibers over time [].
Q5: Are there alternative compounds to tetracycline?
A5: Yes, other antibiotics, like macrolides and quinolones, can be used as alternatives to tetracycline []. The choice of treatment depends on factors such as the specific bacterial infection, resistance patterns, and patient-specific considerations [, ].
Q6: What analytical methods are employed to study tetracycline?
A6: Various analytical methods are used to characterize, quantify, and monitor tetracycline. These include:
- High-Performance Liquid Chromatography (HPLC): This method is commonly used to separate and quantify tetracycline and its analogs in various matrices, including honey, milk, and pharmaceutical formulations [, , , ].
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity for the determination of tetracycline residues in complex matrices like honey [].
- Ultra-Performance Liquid Chromatography (UPLC): This method provides rapid and efficient separation of tetracycline for analysis, as demonstrated in a study evaluating water-flow variation and tetracycline hydrochloride administration in swine [].
- Spectrophotometry: This method, often coupled with derivatization techniques like diazotization, can be used to quantify tetracycline hydrochloride in pharmaceutical formulations [].
- Agar Diffusion Inhibition Assay: This microbiological method assesses the biological activity of tetracycline, for example, in drug-loaded fibers [].
Q7: What are the mechanisms of resistance to tetracycline?
A7: Bacteria can develop resistance to tetracycline through several mechanisms:
- Efflux Pumps: Bacteria can acquire genes encoding efflux pumps, such as TetA(P) from Clostridium perfringens, which actively transport tetracycline out of the cell, reducing its intracellular concentration [].
- Ribosome Protection Proteins: These proteins, like TetM and TetO, can bind to the ribosome and displace tetracycline from its binding site, allowing protein synthesis to continue [].
- Mutations in Ribosomal RNA: Mutations in the 16S rRNA genes, particularly in the primary tetracycline binding pocket (Tet-1 site), can reduce the binding affinity of tetracycline to the ribosome, conferring decreased susceptibility [].
Q8: How prevalent is tetracycline resistance?
A8: The prevalence of tetracycline resistance varies depending on the bacterial species, geographic location, and antibiotic usage patterns. Studies have reported a high prevalence of tetracycline resistance genes, such as tetA and tetB, in Escherichia coli isolates from broiler chickens []. Additionally, resistance to tetracycline is a concern in Staphylococcus aureus [].
Q9: Are there any strategies to overcome tetracycline resistance?
A9: Researchers are exploring various strategies to combat tetracycline resistance:
- Combination Therapy: Using tetracycline in combination with other antibiotics, such as rifampicin, can enhance its activity against resistant strains [].
- Drug Delivery Systems: Novel drug delivery systems, such as encapsulation in cyclodextrins, are being explored to improve the bioavailability and efficacy of tetracycline [].
Q10: What is the environmental impact of tetracycline?
A10: Tetracycline, like other antibiotics, can enter the environment through wastewater and agricultural runoff, potentially contributing to the spread of antibiotic resistance genes []. Studies have investigated the use of UV light disinfection to degrade tetracycline in wastewater effluents []. Other research focuses on using porous graphitic biochar for the adsorption and removal of tetracycline from aqueous solutions [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


